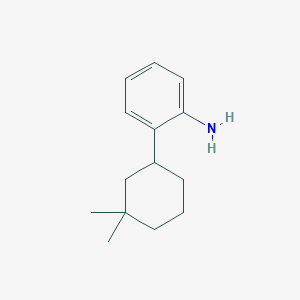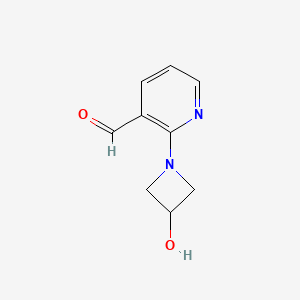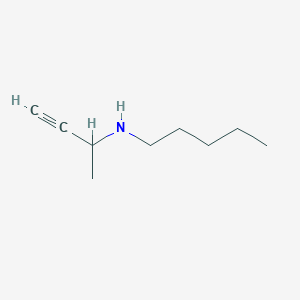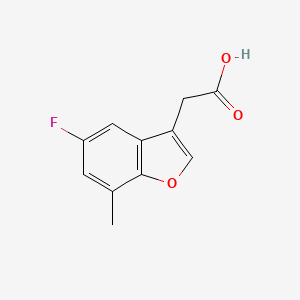![molecular formula C10H18N4O B13238023 (2S)-2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B13238023.png)
(2S)-2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a pyrazole ring, and a butanamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation using an appropriate alkyl halide.
Coupling with Butanamide: The final step involves coupling the pyrazole derivative with a butanamide precursor using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution can be facilitated by reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymer matrices to modify their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for imaging and tracking purposes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Agriculture: The compound may have applications as a pesticide or herbicide.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of specific pathways. The compound may also interact with cell membranes, affecting their permeability and function.
Comparaison Avec Des Composés Similaires
(2S)-2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]butanamide: Similar structure but with a different position of the pyrazole ring.
(2S)-2-Amino-N-[1-(propan-2-yl)-1H-imidazol-5-yl]butanamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness:
Structural Features: The specific arrangement of the amino group, pyrazole ring, and butanamide backbone in (2S)-2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide provides unique chemical properties and reactivity.
Biological Activity: The compound’s ability to interact with specific molecular targets makes it distinct from other similar compounds, potentially offering unique therapeutic benefits.
Propriétés
Formule moléculaire |
C10H18N4O |
|---|---|
Poids moléculaire |
210.28 g/mol |
Nom IUPAC |
(2S)-2-amino-N-(2-propan-2-ylpyrazol-3-yl)butanamide |
InChI |
InChI=1S/C10H18N4O/c1-4-8(11)10(15)13-9-5-6-12-14(9)7(2)3/h5-8H,4,11H2,1-3H3,(H,13,15)/t8-/m0/s1 |
Clé InChI |
YEFRWTYWVRIHPN-QMMMGPOBSA-N |
SMILES isomérique |
CC[C@@H](C(=O)NC1=CC=NN1C(C)C)N |
SMILES canonique |
CCC(C(=O)NC1=CC=NN1C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


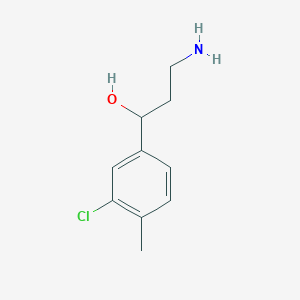

![Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13237950.png)
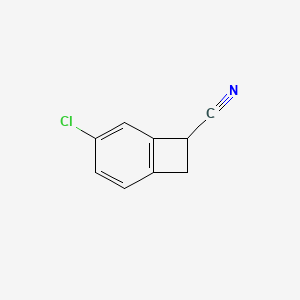
![3-[2-Amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13237959.png)
![3-[(2,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13237969.png)
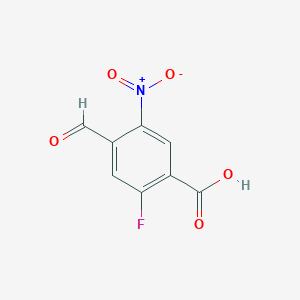
![2-{5-[2-(Trifluoromethyl)phenyl]furan-2-yl}acetic acid](/img/structure/B13237977.png)
![4-[(1H-Pyrazol-4-yl)amino]benzonitrile](/img/structure/B13237982.png)
